[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a tricyclic heterocyclic molecule featuring a fused oxazole-triazine scaffold with a hydroxymethyl group at position 11, a phenyl ring at position 5, and a 3-methylbenzylsulfanyl substituent at position 5. Its structural complexity arises from the tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradecahexaene), which confers rigidity and influences its physicochemical and biological properties.
Properties
IUPAC Name |
[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-16-7-6-8-18(11-16)15-32-26-22-12-21-20(14-30)13-27-17(2)23(21)31-25(22)28-24(29-26)19-9-4-3-5-10-19/h3-11,13,30H,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQHZQXIICPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol likely involves multiple steps, including the formation of the tricyclic core, introduction of the sulfanyl and methanol groups, and final functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the sulfanyl group via nucleophilic substitution.
Oxidation/Reduction Reactions: Functionalization of the methanol group through oxidation or reduction steps.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the tricyclic core to form more saturated derivatives.
Substitution: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield a ketone or aldehyde, while substitution of the sulfanyl group may yield various derivatives.
Scientific Research Applications
Chemistry
In chemistry, [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol may be explored as a potential drug candidate. Its complex structure could interact with various biological targets, leading to therapeutic effects.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its multifunctional nature allows for the design of materials with specific characteristics.
Mechanism of Action
The mechanism of action of [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication and transcription.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* |
|---|---|---|---|---|
| Target | C₂₈H₂₅N₃O₂S | 479.6 | 3-methylphenyl, phenyl | 3.8 |
| A | C₂₆H₂₂FN₃O₂S | 459.5 | 2-fluorophenyl | 3.5 |
| B | C₂₉H₂₈N₄O₃S | 548.6 | 4-methoxyphenyl, acetamide | 2.9 |
| C | C₂₅H₂₆N₄O₅S | 494.6 | 3-methoxyphenyl, morpholine | 2.4 |
*Calculated using fragment-based methods; data approximated from .
Biological Activity
The compound [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activity. Its detailed molecular structure includes various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Molecular Formula: C26H23N3O2S
Molecular Weight: 441.55 g/mol
IUPAC Name: 14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Preliminary studies indicate that compounds with similar triazole structures exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
2. Antimicrobial Properties
Research has shown that sulfur-containing compounds often possess antimicrobial activity against a range of pathogens. The presence of the methylsulfanyl group in this compound suggests potential efficacy against bacterial and fungal infections.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition of growth at low concentrations | |
| C. albicans | Significant reduction in viability |
3. Neuroprotective Effects
Some studies suggest that compounds similar to this one may have neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of triazole derivatives, it was found that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dosage of 50 mg/kg body weight daily for two weeks.
Case Study 2: Antimicrobial Activity
A comparative study on various methylsulfanyl derivatives revealed that the target compound exhibited a higher inhibition zone against Staphylococcus aureus compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
